7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one

Description

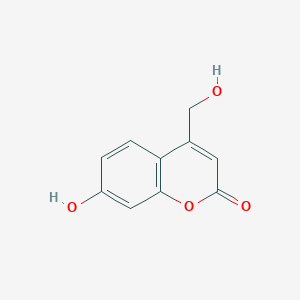

7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one (CmCH2OH) is a coumarin derivative characterized by a hydroxyl group at position 7 and a hydroxymethyl substituent at position 4 of the chromen-2-one scaffold (Figure 1). This compound is synthesized via multi-step reactions, often starting from resorcinol and ethyl acetoacetate under acidic conditions, followed by functional group modifications such as aldehyde reduction or hydroxylamine conjugation . Key physical properties include a melting point of 189–191°C and distinct NMR spectral features (δ 11.39 ppm for the phenolic -OH, δ 6.12 ppm for the coumarin proton) .

CmCH2OH has gained prominence in analytical chemistry due to its fluorescence properties. It serves as a fluorophore in probes for detecting hydrogen sulfide (H2S) and biothiols (e.g., cysteine, glutathione) via cleavage of ether linkages, producing diagnostic markers detectable by HPLC and colorimetric methods . Its excitation/emission wavelengths (340 nm/500 nm) make it suitable for intracellular reactive oxygen species (ROS) monitoring .

Properties

IUPAC Name |

7-hydroxy-4-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPNSXBCZANXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151889-83-7 | |

| Record name | 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid or trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the coumarin core structure .

Industrial Production Methods

For industrial production, the Pechmann condensation method is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is further enhanced by employing green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products Formed

Oxidation: Formation of 7-oxo-4-(hydroxymethyl)-2H-chromen-2-one.

Reduction: Formation of 7-hydroxy-4-(hydroxymethyl)-dihydro-2H-chromen-2-one.

Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is C10H8O4, with a molecular weight of 192.17 g/mol. The compound features a hydroxymethyl group at the 4-position and a hydroxyl group at the 7-position of the coumarin framework, contributing to its biological activities.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one and its derivatives. A study synthesized various coumarin derivatives and tested their anti-inflammatory effects using the carrageenan-induced paw edema method in rats. The results indicated that several derivatives exhibited significant inhibition of inflammation, surpassing standard anti-inflammatory drugs like Diclofenac .

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

Antioxidant Properties

7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one has been shown to possess antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related conditions. Its ability to scavenge free radicals contributes to its potential as a protective agent against cellular damage.

Fluorescent Probes

The compound is widely utilized as a fluorescent probe in biochemical assays, allowing researchers to visualize cellular processes with high sensitivity. Its unique structural features enable effective labeling in various biological studies .

Analytical Chemistry

In analytical chemistry, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one serves as a reliable standard for calibration in detecting and quantifying other substances. This application is crucial for ensuring accuracy in various assays .

Synthesis and Derivative Development

The synthesis of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one can be achieved through several methods, often involving reactions with resorcinol and ethyl acetoacetate under controlled conditions. Research has also focused on developing novel derivatives that enhance the biological activity of the parent compound .

Table 2: Synthesis Methods for Coumarin Derivatives

Case Study 1: Anti-inflammatory Screening

A study conducted on synthesized coumarin derivatives revealed that certain compounds exhibited remarkable anti-inflammatory activity when tested against COX enzymes using molecular docking techniques. Compounds showed inhibition rates significantly higher than traditional anti-inflammatory drugs .

Case Study 2: Antioxidant Efficacy

Research into the antioxidant capabilities of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one indicated its potential in protecting cells from oxidative damage, highlighting its applicability in therapeutic formulations aimed at combating oxidative stress-related diseases.

Mechanism of Action

The biological activities of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer effects are believed to be mediated through the inhibition of DNA gyrase and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- The hydroxymethyl group in CmCH2OH improves water solubility compared to 4-methyl or 4-phenyl analogs, facilitating its use in aqueous biological systems .

- Fluorinated derivatives (e.g., 4-CF3) exhibit stronger electron-withdrawing effects, shifting fluorescence emission wavelengths .

Pharmacological Activities

Antimicrobial and Anticancer Effects

- 4-Methyl and 4,5-Dimethyl Derivatives : Exhibit moderate cytotoxicity against bacterial strains (e.g., Staphylococcus aureus) and cancer cells (e.g., colon cancer CT26, IC50 = 4.9 µM) .

- 4-Phenyl Derivatives : Demonstrate potent anti-inflammatory and anticancer effects due to enhanced π-π stacking interactions with biological targets .

- Hydroxymethyl Derivative (CmCH2OH): Limited direct therapeutic activity reported; primarily utilized as a fluorescent probe rather than a therapeutic agent .

Antioxidant Properties

- 4-(Hydroxyamino)butyl Derivative: Acts as a carbonyl-trapping agent, mitigating oxidative stress by forming stable adducts with reactive aldehydes .

- Hydroxymethyl Derivative (CmCH2OH) : Indirect antioxidant role via ROS detection in cellular environments .

Biological Activity

7-Hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, a derivative of coumarin, has gained attention for its diverse biological activities. This compound is characterized by a chromenone structure with a hydroxymethyl group at the 4-position and a hydroxyl group at the 7-position. Its molecular formula is C10H8O4, with a molecular weight of 192.17 g/mol. Research indicates that it may possess significant therapeutic potential due to its antioxidant, antimicrobial, and anti-inflammatory properties.

Antioxidant Activity

Research has demonstrated that 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one exhibits notable antioxidant properties . Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's ability to scavenge free radicals can be beneficial in preventing various diseases associated with oxidative damage.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. For instance, in a study evaluating several coumarin derivatives, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one was included in tests against multiple microbial strains, demonstrating effective bactericidal activity .

Anti-inflammatory Effects

In vitro and in vivo studies have indicated that this compound possesses anti-inflammatory properties . It has been tested using the carrageenan-induced paw edema model in rats, where it showed significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac . The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives often depends on their structural features. For 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, the presence of hydroxyl and hydroxymethyl groups is critical for its biological efficacy. Comparative studies have shown that modifications at these positions can enhance or diminish its activity against specific targets such as Mcl-1, a protein associated with cancer cell survival .

Case Studies

- Antioxidant Studies : In experimental setups, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one was tested alongside other known antioxidants. Its performance indicated a comparable efficacy in scavenging free radicals, suggesting its potential role as a natural antioxidant in pharmaceutical formulations .

- Antimicrobial Screening : A series of coumarin derivatives were screened for antimicrobial activity where 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its effectiveness as an antimicrobial agent .

- Anti-inflammatory Research : In studies investigating the anti-inflammatory effects of various coumarins, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one showed substantial inhibition of edema formation in animal models, highlighting its potential therapeutic use in treating inflammatory diseases .

Data Tables

Q & A

Q. What are the common synthetic routes for 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, and how are reaction conditions optimized?

The synthesis typically involves modifying coumarin derivatives through nitro reduction or hydroxylation. For example, nitro-substituted precursors can be reduced using catalytic hydrogenation or sodium dithionite under controlled pH (7.0–8.0) and temperature (40–60°C) to preserve the hydroxymethyl group . Solid-phase synthesis using malonic acid and phenol derivatives in phosphorous oxychloride with ZnCl₂ as a catalyst is another method, requiring precise stoichiometric ratios to avoid side reactions . Optimization focuses on yield improvement via pH control, temperature modulation, and solvent selection (e.g., ethanol for solubility).

Q. How is the structural identity of 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one confirmed experimentally?

Structural confirmation relies on multi-technique validation:

- X-ray crystallography resolves bond lengths and angles (e.g., C–O bonds in the chromen-2-one core average 1.36 Å) .

- NMR spectroscopy identifies proton environments, such as the hydroxymethyl group’s singlet at δ 4.2–4.5 ppm and aromatic protons between δ 6.8–7.5 ppm .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 208.0735 for C₁₀H₈O₄) .

Advanced Research Questions

Q. How do substituents on the chromen-2-one scaffold influence its biological activity, and what methodologies are used to study this?

Substituent effects are analyzed via structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity by increasing electrophilicity, as shown in docking studies against E. coli DNA gyrase (binding energy: −8.2 kcal/mol) .

- Hydroxyl and hydroxymethyl groups improve solubility and hydrogen-bonding interactions with biological targets, validated through fluorescence quenching assays and molecular dynamics simulations .

- Comparative assays (e.g., MIC values for antifungal activity) and computational modeling (AutoDock Vina) are standard methodologies .

Q. What experimental strategies resolve contradictions between computational predictions and observed spectroscopic data for this compound?

Discrepancies arise in cases like predicted vs. observed dihedral angles or hydrogen-bonding networks. Strategies include:

Q. How are reaction mechanisms elucidated for key transformations involving this compound, such as cyclization or hydroxylation?

Mechanistic studies employ:

- Isotopic labeling (e.g., ¹⁸O tracing in hydroxylation steps) to track oxygen incorporation .

- Kinetic isotope effects (KIE) to identify rate-determining steps, such as proton transfer in cyclization .

- In situ FTIR to monitor intermediate formation (e.g., lactonization at 1740 cm⁻¹) .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability during storage?

- HPLC-DAD (95:5 acetonitrile/water mobile phase) detects degradation products (e.g., oxidation at C4-hydroxymethyl) .

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition onset >200°C .

- Light-exposure assays under UV/visible light identify photodegradation pathways .

Q. How are synthetic byproducts or isomers characterized and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.